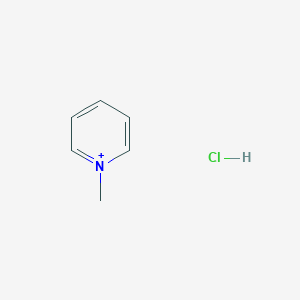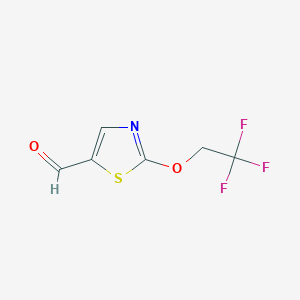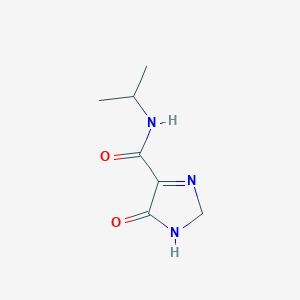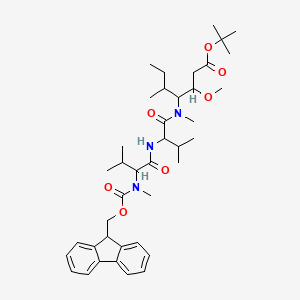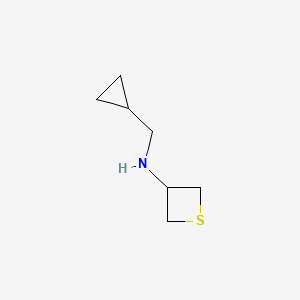![molecular formula C26H23N7O2 B12825017 (S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acalabrutinib is a second-generation Bruton tyrosine kinase inhibitor used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and small lymphocytic lymphoma . It was designed to be more selective and potent than its predecessor, ibrutinib, with fewer off-target effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acalabrutinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically begins with the preparation of 4-(8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. This involves several steps, including nucleophilic substitution, cyclization, and amidation reactions .
Industrial Production Methods: In industrial settings, the production of acalabrutinib involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed for the purification and quantification of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Acalabrutinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs .
Aplicaciones Científicas De Investigación
Acalabrutinib has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the development of new Bruton tyrosine kinase inhibitors.
Biology: Studied for its effects on B-cell receptor signaling pathways and its role in B-cell malignancies.
Industry: Employed in the pharmaceutical industry for the development of targeted cancer therapies.
Mecanismo De Acción
Acalabrutinib exerts its effects by selectively inhibiting Bruton tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway . By binding covalently to the active site of Bruton tyrosine kinase, acalabrutinib prevents the activation of downstream signaling pathways that promote B-cell proliferation, survival, and migration . This inhibition leads to the apoptosis of malignant B-cells and a reduction in tumor growth .
Comparación Con Compuestos Similares
Ibrutinib: The first-generation Bruton tyrosine kinase inhibitor, known for its broader off-target effects.
Zanubrutinib: Another second-generation Bruton tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Acalabrutinib: Acalabrutinib is unique due to its higher selectivity for Bruton tyrosine kinase, resulting in fewer off-target effects and a better safety profile compared to ibrutinib . Additionally, acalabrutinib has shown promising efficacy in clinical trials, making it a valuable option for patients with B-cell malignancies .
Propiedades
Fórmula molecular |
C26H23N7O2 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
4-[8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35) |
Clave InChI |
WDENQIQQYWYTPO-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




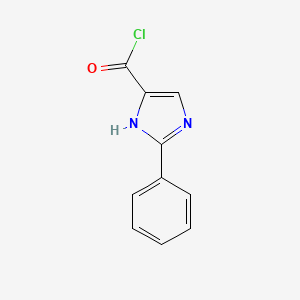
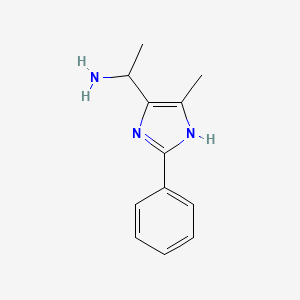
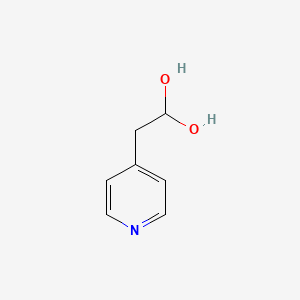
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine](/img/structure/B12824974.png)
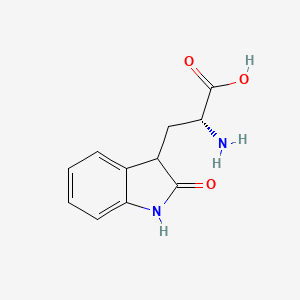

![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)
